Trans-2-((trimethylsilyl)methyl)cyclohexanol
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Overview
Description
Trans-2-((trimethylsilyl)methyl)cyclohexanol is an organic compound with the molecular formula C10H22OSi. It is a derivative of cyclohexanol, where a trimethylsilyl group is attached to the methyl group at the second position of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-((trimethylsilyl)methyl)cyclohexanol typically involves the reaction of cyclohexanone with trimethylsilylmethylmagnesium chloride in the presence of a suitable catalyst. The reaction proceeds through the formation of a Grignard reagent, which then undergoes nucleophilic addition to the carbonyl group of cyclohexanone, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trans-2-((trimethylsilyl)methyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-2-((trimethylsilyl)methyl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-((trimethylsilyl)methyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Trans-2-methylcyclohexanol: Similar structure but lacks the trimethylsilyl group.
Cyclohexanol: The parent compound without any substituents.
2-trimethylsilylcyclohexanol: Similar but with the trimethylsilyl group directly attached to the cyclohexane ring.
Uniqueness
Trans-2-((trimethylsilyl)methyl)cyclohexanol is unique due to the presence of both the trimethylsilyl group and the hydroxyl group, which confer distinct chemical and physical properties. This combination allows for specific reactivity and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C10H22OSi |
---|---|
Molecular Weight |
186.37 g/mol |
IUPAC Name |
(1R,2R)-2-(trimethylsilylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h9-11H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
MSRRHJSJDZKNRZ-VHSXEESVSA-N |
Isomeric SMILES |
C[Si](C)(C)C[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
C[Si](C)(C)CC1CCCCC1O |
Origin of Product |
United States |
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